LSD1 Inhibitory Potency: RN-1 dihydrochloride Exhibits >1000-Fold Lower IC50 Than Tranylcypromine (TCP)
RN-1 dihydrochloride demonstrates LSD1 inhibitory potency that is quantitatively superior to the parent compound tranylcypromine (TCP). In vitro assays indicate that the IC50 of RN-1 for LSD1 is at least 1000-fold lower than that of TCP [1]. This potency difference is critical for achieving effective target engagement at therapeutically relevant concentrations without the confounding off-target effects associated with high doses of less potent analogs.
| Evidence Dimension | LSD1 inhibition (IC50) |
|---|---|
| Target Compound Data | 70 nM (RN-1 dihydrochloride) |
| Comparator Or Baseline | Tranylcypromine (TCP): >70 μM (estimated based on >1000-fold difference) |
| Quantified Difference | >1000-fold lower IC50 for RN-1 |
| Conditions | In vitro biochemical assays (HRP-coupled assay using H3K4Me2 peptide substrate) |
Why This Matters
This potency differential directly impacts experimental design; RN-1 achieves effective LSD1 inhibition at nanomolar concentrations, avoiding the cytotoxicity and off-target effects inherent to millimolar concentrations of TCP, thus enabling more physiologically relevant studies.
- [1] Rivers A, Vaitkus K, Jagadeeswaran R, et al. RN-1, a Potent and Selective LSD1 Inhibitor, Induces High Levels of Fetal Hemoglobin (HbF) in Anemic Baboons (P. anubis). Blood. 2014 Dec 6;124(21):336. View Source
